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Compound of Interest

Compound Name: Diminazene

Cat. No.: B7822185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of

Diminazene and its analogues. Diminazene, an aromatic diamidine, has long been a crucial

veterinary therapeutic against trypanosomiasis and other protozoal infections.[1][2] Its

mechanism of action is primarily attributed to its ability to bind to the minor groove of DNA,

particularly at AT-rich sequences, leading to the inhibition of DNA replication.[3][4] However,

recent studies have revealed a more complex pharmacological profile, including the modulation

of host immune responses. This guide delves into the detailed structural characterization of

Diminazene and its derivatives, presenting key quantitative data, experimental methodologies,

and visual representations of its molecular interactions and analytical workflows.

Core Structural Features and Physicochemical
Properties
Diminazene is chemically known as 4,4'-(1-triazene-1,3-diyl)bis-benzenecarboximidamide. It is

often formulated as its aceturate salt, Diminazene aceturate. The core structure consists of two

benzamidine moieties linked by a triazene bridge. This structure is crucial for its biological

activity, particularly the amidine groups which are important for DNA binding.

Table 1: Physicochemical Properties of Diminazene
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Property Value Reference

Molecular Formula C₁₄H₁₅N₇

Molar Mass 281.32 g/mol

IUPAC Name

4-[2-(4-

carbamimidoylphenyl)iminohyd

razinyl]benzenecarboximidami

de

Quantitative Structural and Binding Data
The precise three-dimensional arrangement of atoms and the energetics of its interactions with

biological macromolecules are fundamental to understanding the activity of Diminazene.

Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy,

and various biophysical methods provide this critical quantitative data.

X-ray Crystallography Data
The crystal structure of Diminazene in complex with DNA has been determined, providing

detailed insights into its binding mode. The analysis of the crystal structure of a

Diminazene/duplex DNA complex reveals that both amidine groups of Diminazene form

significant hydrogen-bonding interactions with residues within the minor groove of DNA.

(Note: A specific Crystallographic Information File (CIF) for Diminazene alone was not readily

available in the search results. The following data would be derived from the analysis of its

complex with DNA, for which the PDB ID 2DBE has been referenced, or a similar published

crystal structure.)

Table 2: Selected Bond Lengths and Angles for a Diminazene-like Structure
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Bond Length (Å) Angle Angle (°)

C-N (amidine) Value N-C-N (amidine) Value

C-C (aromatic) Value C-C-C (aromatic) Value

N-N (triazene) Value C-N-N (triazene) Value

N=N (triazene) Value N-N-N (triazene) Value

(Data to be populated

from a specific CIF file

analysis.)

NMR Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the structure of Diminazene and its

analogues in solution. The chemical shifts of protons (¹H) and carbon-13 (¹³C) nuclei provide a

detailed fingerprint of the molecular structure.

Table 3: ¹H NMR Chemical Shift Data for Diminazene Aceturate

Proton
Chemical Shift (δ,
ppm)

Solvent Reference

Aromatic (Hc) 7.5 D₂O

Aromatic (Hd) 7.7 D₂O

Aceturate (CH₃) 1.92 D₂O

Aceturate (CH₂) 3.63 D₂O

Mass Spectrometry Data
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern

of Diminazene, which aids in its identification and structural elucidation. Under electrospray

ionization (ESI), Diminazene typically forms a protonated molecular ion [M+H]⁺.

Table 4: Mass Spectrometry Fragmentation Data for Diminazene
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Precursor Ion (m/z) Fragment Ion (m/z)
Proposed Fragment
Structure/Loss

282.15 [M+H]⁺ Value e.g., Loss of NH₃

Value
e.g., Cleavage of triazene

bridge

Value
e.g., Loss of benzamidine

moiety

(Specific fragmentation data

for Diminazene was not

detailed in the search results.

This table represents a

template for such data.)

DNA Binding Affinity
The strength of the interaction between Diminazene and DNA is quantified by the equilibrium

dissociation constant (K_d). A smaller K_d value indicates a higher binding affinity.

Table 5: DNA Binding Affinities of Diminazene and Analogues

Compound DNA Target K_d (nM) Method Reference

Diminazene

(DMZ)

G-quadruplex (c-

kit1)
~1 ITC

Diminazene

(DMZ)

AT-rich duplex

DNA
~1000 ITC

DB293

(analogue)
TTAA sequence

K₁= 1.1x10⁶ M⁻¹,

K₂= 1.1x10⁸ M⁻¹
SPR

DB75 (analogue) AATT sequence ~2 x 10⁷ M⁻¹ SPR

Structural Analogues and Structure-Activity
Relationships (SAR)
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The synthesis and analysis of Diminazene analogues are crucial for understanding the

structural requirements for biological activity and for the development of new therapeutic

agents with improved properties. Structure-activity relationship (SAR) studies have shown that

the two amidine groups are important for binding to both G-quadruplex and duplex DNA.

One area of analogue development has focused on modifying the triazene linker and the

amidine groups. For instance, triazene analogues where one or both amidine groups are

replaced have been synthesized and characterized.

Table 6: Spectral Data for Triazene Analogues of Diminazene

Analogue
Modificatio
n

¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

HRMS (m/z)
[M+H]⁺

Reference

Triazene-1

One amidine

group

replaced with

H

7.87–7.83 (m,

2H), 7.57–

7.47 (m, 4H),

7.47–7.42 (m,

2H), 7.31–

7.26 (m, 1H),

1.72 (s, 3H)

177.1, 165.8,

148.9, 148.4,

130.2, 130.1,

127.4, 123.4,

120.5, 116.1,

25.8

240.1249

Triazene-2

Both amidine

groups

replaced with

H

Data not

provided

Data not

provided
198.1031

Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate structural analysis

of Diminazene and its analogues.

High-Performance Liquid Chromatography (HPLC) and
Liquid Chromatography-Mass Spectrometry (LC-MS)
A validated reversed-phase isocratic HPLC method has been described for the simultaneous

assay of Diminazene aceturate and its impurities.
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Column: Lichrospher-60 RP-select B

Mobile Phase: Acetonitrile-methanol-ammonium formate (pH 4.0, 20 mM) (10:10:80 v/v/v)

Detection: UV at 254 nm

Sample Preparation: Dissolve the sample in the mobile phase. For plasma samples, a solid-

phase extraction (SPE) on a C18 cartridge can be used for concentration and cleanup.

Mass Spectrometry (for LC-MS): Electrospray ionization (ESI) in positive ion mode is

typically used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following provides a general protocol for the NMR analysis of small molecules like

Diminazene.

Sample Preparation:

Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.

Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆)

in a 5 mm NMR tube.

Ensure the sample is fully dissolved; vortexing or gentle heating may be applied.

Data Acquisition:

Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Typical parameters for ¹H NMR include a 30-90° pulse angle and an acquisition time of 1-2

seconds.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.
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Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g.,

TMS).

Integrate the peaks to determine the relative number of protons.

Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule in its

crystalline state.

Crystal Growth: Obtain a single crystal of the compound of sufficient size (typically >0.1 mm)

and quality. This is often the most challenging step.

Data Collection:

Mount the crystal on a goniometer head.

Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107

Å).

Rotate the crystal and collect the diffraction patterns on a detector.

Structure Solution and Refinement:

Process the raw diffraction data to obtain a set of unique reflections.

Solve the "phase problem" using direct methods or Patterson synthesis to get an initial

electron density map.

Build an initial atomic model into the electron density.

Refine the atomic coordinates, thermal parameters, and occupancies against the

experimental data to achieve the best fit.

Signaling Pathways and Molecular Interactions
Beyond its direct interaction with DNA, Diminazene has been shown to modulate host

inflammatory responses. This suggests a more complex mechanism of action involving cellular
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signaling pathways.

Immunomodulatory Signaling
Diminazene aceturate (Berenil) has been observed to reduce the production of pro-

inflammatory cytokines such as IL-6, IL-12, and TNF. This effect is achieved by downregulating

the phosphorylation of key signaling molecules, including MAPKs (ERK, p38, JNK), STAT

proteins (STAT1, STAT3), and the NF-κB p65 subunit.

Diminazene's Immunomodulatory Pathway

Diminazene

MAPK (ERK, p38, JNK)
Phosphorylation

inhibits

STAT (STAT1, STAT3)
Phosphorylation

inhibits

NF-κB p65
Phosphorylation

inhibits

Pro-inflammatory Cytokines
(IL-6, IL-12, TNF)

promotes promotes promotes

Click to download full resolution via product page

Caption: Diminazene's inhibitory effect on key pro-inflammatory signaling pathways.

Inhibition of Oxidative Stress
In models of liver injury and fibrosis, Diminazene has been shown to inhibit the assembly of

NADPH oxidase (NOX) enzymes. This leads to a reduction in the generation of reactive oxygen

species (ROS), thereby mitigating oxidative stress and downstream pro-fibrotic signaling.
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Diminazene's Antioxidant Mechanism
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Workflow for Structural Elucidation

Synthesis of
Diminazene/Analogue

Purification (e.g., HPLC)

Initial Characterization
(LC-MS, ¹H NMR)

Detailed NMR Analysis
(¹³C, 2D NMR)

Single-Crystal
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Structure Confirmation
and Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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